molecular formula C6H8F4N2O2 B3360857 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one CAS No. 89972-19-0

3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one

Cat. No.: B3360857
CAS No.: 89972-19-0
M. Wt: 216.13 g/mol
InChI Key: XUYIMRRQVIKSRC-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one: is a chemical compound characterized by the presence of a piperazinone ring substituted with a hydroxy group and a tetrafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one typically involves the reaction of piperazinone derivatives with tetrafluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the isolation of high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines.

    Substitution: The tetrafluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazinone derivatives.

Scientific Research Applications

Chemistry: 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and tetrafluoroethyl groups can influence the compound’s binding affinity and specificity towards its targets, thereby affecting its biological activity.

Comparison with Similar Compounds

  • 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperidine-2-one
  • 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)pyrrolidin-2-one

Comparison: Compared to similar compounds, 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one is unique due to the presence of the piperazinone ring, which imparts distinct chemical and physical properties. The tetrafluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F4N2O2/c7-3(8)5(9,10)6(14)4(13)11-1-2-12-6/h3,12,14H,1-2H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYIMRRQVIKSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(=O)N1)(C(C(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524735
Record name 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89972-19-0
Record name 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89972-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3-(1,1,2,2-tetrafluoroethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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